molecular formula C8H2BrClF3NO2S B1415961 3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride CAS No. 1807047-39-7

3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride

Cat. No.: B1415961
CAS No.: 1807047-39-7
M. Wt: 348.52 g/mol
InChI Key: FEYYZJHAMWPPAI-UHFFFAOYSA-N
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Description

3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H3BrClF3NO2S. This compound is characterized by the presence of a bromine atom, a cyano group, and a trifluoromethyl group attached to a benzenesulfonyl chloride moiety. It is used in various chemical reactions and has applications in scientific research and industry.

Properties

IUPAC Name

3-bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2BrClF3NO2S/c9-7-2-4(17(10,15)16)1-6(5(7)3-14)8(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYYZJHAMWPPAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)C#N)Br)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2BrClF3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the following steps:

Each of these steps requires specific reagents and conditions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Nitration typically involves the use of nitric acid and sulfuric acid. Trifluoromethylation can be carried out using trifluoromethyl iodide or other trifluoromethylating agents. Sulfonylation involves the use of chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In an industrial setting, the production of 3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The aromatic ring can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, alcohols) in the presence of a base (e.g., triethylamine) or under acidic conditions.

    Reduction: Reducing agents (e.g., LiAlH4) in anhydrous solvents.

    Oxidation: Oxidizing agents (e.g., potassium permanganate) under controlled conditions.

Major Products

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

    Amines: Formed from the reduction of the cyano group.

Scientific Research Applications

3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules. It is particularly useful in the preparation of sulfonamide-based compounds.

    Biology: Employed in the development of bioactive molecules and pharmaceuticals. Its derivatives can act as enzyme inhibitors or receptor modulators.

    Medicine: Utilized in the synthesis of drug candidates with potential therapeutic effects. It can be part of the structure of anti-inflammatory, anticancer, or antimicrobial agents.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride depends on its specific application

    Sulfonyl Chloride Group: Reacts with nucleophilic sites in proteins or enzymes, leading to covalent modification and inhibition.

    Cyano Group: Can be metabolized to form active intermediates that interact with cellular targets.

    Trifluoromethyl Group: Enhances the lipophilicity and metabolic stability of the compound, facilitating its interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride: Lacks the cyano group but shares similar reactivity and applications.

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Positional isomer with similar chemical properties.

    3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonamide: Contains a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in chemical synthesis. The presence of the cyano group allows for further functionalization, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride
Reactant of Route 2
3-Bromo-4-cyano-5-(trifluoromethyl)benzenesulfonyl chloride

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